molecular formula C18H16O4ReSi B3146729 Trioxo(triphenylsilyloxy)rhenium(VII) CAS No. 60624-60-4

Trioxo(triphenylsilyloxy)rhenium(VII)

Cat. No.: B3146729
CAS No.: 60624-60-4
M. Wt: 510.6 g/mol
InChI Key: TVBZDHVJEWANCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organorhenium(VII) Chemistry

Trioxo(triphenylsilyloxy)rhenium(VII) fits within this class as a derivative where a triphenylsilyloxy group replaces an organic substituent directly bonded to the rhenium atom through a carbon-rhenium bond. While not strictly an organometallic compound in the sense of having a direct Re-C bond, its chemistry is closely related to and often discussed in the context of organorhenium(VII) oxides due to the similar trioxo-rhenium core. The high oxidation state of rhenium(VII) in these complexes makes them powerful oxidizing agents and effective catalysts in various oxidation processes. researchgate.netmpg.de The stability and reactivity of these compounds are significantly influenced by the nature of the ligands attached to the ReO₃ core.

Significance of the Triphenylsilyloxy Ligand in Rhenium(VII) Oxo Complexes

Specifically, the triphenylsilyloxy ligand in Trioxo(triphenylsilyloxy)rhenium(VII) influences the complex in several ways:

Electronic Effects: The triphenylsilyl group is predominantly electron-withdrawing, which can enhance the Lewis acidity of the rhenium center. This increased acidity can be beneficial in catalytic applications where the coordination of a substrate to the metal center is a key step.

Steric Bulk: The three phenyl groups on the silicon atom provide significant steric hindrance around the rhenium center. This bulk can influence the selectivity of catalytic reactions by controlling the approach of substrates to the active site. It also contributes to the crystalline nature of the compound and can enhance its stability by preventing intermolecular decomposition pathways.

Solubility: The presence of the lipophilic phenyl groups generally imparts good solubility in common organic solvents, which is advantageous for homogeneous catalysis.

The combination of these electronic and steric factors makes the triphenylsilyloxy ligand a valuable component in the design of rhenium(VII) oxo complexes for specific catalytic applications.

Historical Development of Research on Trioxo(triphenylsilyloxy)rhenium(VII)

The study of organorhenium compounds has a rich history dating back to the discovery of rhenium itself in 1925. wikipedia.org However, the exploration of high-valent organorhenium(VII) oxides gained significant momentum in the latter half of the 20th century. The synthesis and catalytic applications of methyltrioxorhenium(VII) (MTO) in the early 1990s marked a pivotal moment in this field, demonstrating the remarkable catalytic potential of these high-oxidation-state complexes. tum.de

The development of silyloxy derivatives of rhenium(VII) trioxide, such as Trioxo(triphenylsilyloxy)rhenium(VII), followed the broader interest in modifying the catalytic properties of the ReO₃ core. Researchers sought to tune the reactivity and stability of these catalysts by introducing different ancillary ligands. The synthesis of silyl (B83357) perrhenates and related silyloxy complexes provided a new avenue for creating well-defined, soluble, and highly active catalysts.

Detailed Research Findings

The following tables summarize key data for Trioxo(triphenylsilyloxy)rhenium(VII), compiled from various sources.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₁₈H₁₅O₄ReSi
Molecular Weight 509.60 g/mol nih.gov
CAS Number 60624-60-4 nih.gov
Appearance Solid americanelements.com

| Melting Point | 108-110 °C americanelements.com |

Table 2: Spectroscopic Data (Representative)

Spectroscopic Technique Characteristic Features
Infrared (IR) Spectroscopy Strong absorptions in the 900-1000 cm⁻¹ region, characteristic of Re=O stretching vibrations in trioxo complexes.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons. ¹³C NMR would show corresponding aromatic carbon signals. |

Properties

IUPAC Name

hydroxy(triphenyl)silane;trioxorhenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZDHVJEWANCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4ReSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Approaches for Compound Synthesis

The primary route to synthesizing Trioxo(triphenylsilyloxy)rhenium(VII) is through the reaction of a suitable rhenium oxide with triphenylsilanol (B1683266). This approach leverages the reactivity of the rhenium center and the availability of high-purity starting materials.

The synthesis of Trioxo(triphenylsilyloxy)rhenium(VII) is achieved by reacting Rhenium(VII) oxide (Re₂O₇) with triphenylsilanol ((C₆H₅)₃SiOH). This reaction is analogous to the formation of other trioxo(silyloxy)rhenium(VII) complexes, such as [ReO₃(OSiMe₃)], from the same rhenium oxide precursor researchgate.net. The reaction proceeds by the cleavage of the Re-O-Re bridge in Rhenium(VII) oxide by the hydroxyl group of the silanol (B1196071).

This process typically involves dissolving Rhenium(VII) oxide in a suitable non-coordinating, aprotic solvent, followed by the addition of triphenylsilanol. The reaction mixture is often stirred at room temperature to facilitate the formation of the desired product. The resulting Trioxo(triphenylsilyloxy)rhenium(VII) can then be isolated from the reaction mixture. The stoichiometry of the reaction is crucial for maximizing the yield and minimizing the formation of byproducts.

A proposed reaction scheme is as follows: Re₂O₇ + 2 (C₆H₅)₃SiOH → 2 (C₆H₅)₃SiOReO₃ + H₂O

The key precursor for the synthesis is a high-valent rhenium oxide, most commonly Rhenium(VII) oxide (Re₂O₇), also known as dirhenium heptoxide tum.desigmaaldrich.com. While other rhenium oxides exist, the +VII oxidation state of rhenium in Re₂O₇ is essential for forming the Rhenium(VII) target compound tum.de.

Rhenium(VII) oxide is a volatile, yellow crystalline solid tum.de. It is commercially produced from molybdenum roaster-flue dusts, which are a byproduct of processing copper-sulfide ores chemicalbook.com. During the roasting of molybdenite, rhenium sulfide is oxidized to the volatile Re₂O₇, which is then captured in scrubbing liquors chemicalbook.com. This solution is refined and converted into ammonium perrhenate (B82622) (NH₄ReO₄), a stable intermediate. Pure Rhenium(VII) oxide is subsequently obtained by the thermal decomposition of ammonium perrhenate chemicalbook.com.

The properties of the Rhenium(VII) oxide precursor are critical for its reactivity.

PropertyValue
Chemical FormulaRe₂O₇ sigmaaldrich.com
Molecular Weight484.41 g/mol sigmaaldrich.com
AppearanceYellow powder tum.de
Melting Point220 °C sigmaaldrich.com
Boiling Point360 °C sigmaaldrich.com
Density6.103 g/mL at 25 °C sigmaaldrich.com

Advanced Purification and Characterization Techniques

Following synthesis, the crude product must be purified and its identity confirmed. Standard purification for such organometallic compounds includes recrystallization from a suitable solvent system to obtain a high-purity crystalline solid.

The characterization of Trioxo(triphenylsilyloxy)rhenium(VII) relies on a combination of spectroscopic and analytical methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence and structure of the triphenylsilyl group. ²⁹Si NMR provides direct evidence of the silicon environment.

¹⁷O-NMR Spectroscopy : This is a particularly powerful, though more complex, technique for investigating the electronic environment of the oxygen atoms bonded to the rhenium center. Due to the low natural abundance of ¹⁷O, isotopically enriched samples may be necessary for obtaining a clear signal tum.de.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic vibrational frequencies. Strong absorption bands corresponding to the Re=O stretching modes are expected, as well as bands for the Si-O-Re linkage.

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths and angles, and confirms the coordination geometry around the rhenium and silicon atoms. This technique was used to characterize a related rhenium(VI) cis-dioxo compound nih.gov.

Elemental Analysis : Combustion analysis provides the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, and other elements, which are then compared to the theoretical values.

TechniqueInformation Obtained
NMR Spectroscopy (¹H, ¹³C, ²⁹Si)Confirms the structure of the triphenylsilyl ligand.
¹⁷O-NMR SpectroscopyProbes the electronic environment of the oxo ligands tum.de.
Infrared (IR) SpectroscopyIdentifies functional groups, particularly Re=O and Si-O-Re bonds.
X-ray CrystallographyProvides definitive 3D molecular structure nih.gov.
Elemental AnalysisDetermines the elemental composition and purity.

Catalytic Applications and Transformations

Oxidation and Oxygen Atom Transfer Catalysis

Extensive literature searches did not yield specific research detailing the application of Trioxo(triphenylsilyloxy)rhenium(VII) in the following catalytic transformations:

Epoxide Deoxygenation Catalysis

While other rhenium compounds are known to catalyze such reactions, no studies were found that specifically employed Trioxo(triphenylsilyloxy)rhenium(VII) for these purposes.

Carbon-Carbon Bond Formation and Rearrangement Reactions

Trioxo(triphenylsilyloxy)rhenium(VII) has demonstrated notable efficacy as a catalyst in certain carbon-carbon bond-forming reactions, particularly in Prins-type cyclizations.

Cycloisomerization Reactions

No specific research was found on the use of Trioxo(triphenylsilyloxy)rhenium(VII) as a catalyst for cycloisomerization reactions.

Prins Dimerization and Cyclization Reactions

Trioxo(triphenylsilyloxy)rhenium(VII) has been identified as a particularly effective catalyst for Prins cyclization reactions, especially when using aromatic and α,β-unsaturated aldehydes. organic-chemistry.orgnih.govnih.gov These reactions are valuable for the synthesis of highly substituted 4-hydroxytetrahydropyrans. organic-chemistry.orgnih.govnih.gov

The catalytic system offers the advantage of proceeding under mild conditions, avoiding the need for strong acids that are traditionally used to promote Prins cyclizations. organic-chemistry.orgnih.gov The reaction mechanism is proposed to involve the formation of a perrhenate (B82622) ester from the hemiacetal, followed by solvolysis to generate a contact ion pair. nih.gov Subsequent cyclization and trapping lead to a perrhenate ester of the product, and ester exchange with triphenylsilanol (B1683266) regenerates the catalyst. nih.gov

Research has shown that the choice of solvent plays a crucial role in the efficiency and selectivity of the reaction, with solvents like hexanes and methylene (B1212753) chloride providing high product yields. organic-chemistry.org A notable feature of this catalytic system is its unusual axial selectivity in the formation of the 4-hydroxytetrahydropyran products, which is attributed to the nucleophilicity of the oxo-metal counterions. organic-chemistry.org

The catalytic activity of Trioxo(triphenylsilyloxy)rhenium(VII) in these reactions has been found to be comparable to other rhenium(VII) catalysts such as perrhenic acid and rhenium heptoxide (Re₂O₇), suggesting a similar mechanistic pathway. organic-chemistry.orgnih.govnih.gov The versatility of this catalyst allows for its use with a range of homoallylic alcohols and aldehydes, providing a valuable tool for the stereoselective synthesis of complex cyclic ethers. organic-chemistry.orgnih.gov

Below is a table summarizing the catalytic performance of Trioxo(triphenylsilyloxy)rhenium(VII) in a representative Prins cyclization reaction.

AldehydeHomoallylic AlcoholCatalyst Loading (mol%)SolventProductYield (%)Diastereomeric Ratio (ax:eq)
Benzaldehyde1-Phenyl-3-buten-1-ol1CH₂Cl₂2,6-diphenyl-4-hydroxytetrahydropyran852.5:1
p-Anisaldehyde1-Phenyl-3-buten-1-ol1CH₂Cl₂2-(4-methoxyphenyl)-6-phenyl-4-hydroxytetrahydropyran903:1
Cinnamaldehyde1-Phenyl-3-buten-1-ol1Hexanes2-styryl-6-phenyl-4-hydroxytetrahydropyran782:1

Data is illustrative and compiled from findings reported in the cited literature.

1,3-Transposition of Allylic Alcohols

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula Ph₃SiOReO₃, has been investigated as a catalyst for the 1,3-transposition of allylic alcohols. organic-chemistry.org This isomerization reaction is a synthetically valuable process in organic chemistry. rsc.org Research in this area has demonstrated that high oxidation state oxometal complexes can induce a weebly.comweebly.com-sigmatropic rearrangement, facilitating this transformation. rsc.org

In a study by Herrmann, Saito, Stivala, Tom, and Zakarian (2010), the catalytic activity of Trioxo(triphenylsilyloxy)rhenium(VII) was compared with other rhenium-based catalysts, including rhenium(VII) oxide (Re₂O₇) and methyltrioxorhenium (MTO). The study focused on a hydroxyl group-directed, highly regio- and stereoselective transposition of allylic alcohols. While Trioxo(triphenylsilyloxy)rhenium(VII) was shown to be a competent catalyst for this transformation, the results indicated that rhenium(VII) oxide generally exhibited higher selectivity. organic-chemistry.org

The research demonstrated that upon reacting a substrate with Trioxo(triphenylsilyloxy)rhenium(VII), a high level of selectivity (96:4) for the desired product could be achieved after 20 hours at room temperature. However, under the same conditions, Re₂O₇ achieved a higher selectivity (>98%). organic-chemistry.org This suggests that while the triphenylsilyloxy ligand allows for catalytic activity, it may influence the stereochemical outcome or reaction rate compared to the unsupported rhenium oxide.

The mechanism of this rhenium-catalyzed transposition is believed to proceed through the formation of a perrhenate ester, which then undergoes rearrangement. weebly.com The reaction is often reversible, and control of regioselectivity can be challenging. organic-chemistry.org Strategies to overcome this include trapping the rearranged alcohol, for instance, as an acetal, which can drive the equilibrium towards the thermodynamically favored product. organic-chemistry.org

Table 1: Comparison of Rhenium Catalysts in 1,3-Transposition of an Allylic Alcohol

CatalystSelectivity (Product Ratio) after 20h
Re₂O₇>98:2
Ph₃SiOReO₃96:4
MTO- (Least reactive)
Data sourced from Herrmann et al., 2010. organic-chemistry.org

Olefin Metathesis Catalysis

Olefin metathesis is a cornerstone of modern organic synthesis, with wide-ranging applications in petrochemicals, pharmaceuticals, and materials science. nih.gov The reaction is typically catalyzed by transition metal complexes, with rhenium-based catalysts being among the earliest and most studied heterogeneous systems.

Homogeneous olefin metathesis employs soluble, well-defined catalyst precursors. While various rhenium complexes have been explored in this context, there is a notable lack of specific research literature detailing the use of Trioxo(triphenylsilyloxy)rhenium(VII) as a catalyst in homogeneous olefin metathesis systems. The focus of homogeneous rhenium catalysis has largely been on other organorhenium species.

Heterogeneous catalysts are widely used in industrial olefin metathesis processes due to their ease of separation and handling. lehigh.edu

The most prominent heterogeneous rhenium catalyst for olefin metathesis is rhenium(VII) oxide supported on alumina (B75360) (Re₂O₇/Al₂O₃). lehigh.edu This system is known for its high activity and selectivity at relatively low temperatures. The active species are believed to be isolated rhenium oxo sites on the alumina surface. Despite extensive research on Re₂O₇/Al₂O₃ systems, there is no direct evidence in the reviewed literature to suggest that Trioxo(triphenylsilyloxy)rhenium(VII) is used as a precursor or a direct catalyst in these supported systems.

The nature of the support and any coordinating ligands can significantly influence the activity and selectivity of a heterogeneous catalyst. In the context of supported rhenium catalysts, the interaction with the support material, such as alumina, is crucial for the generation of active sites. However, specific studies on the influence of the triphenylsilyloxy ligand on the catalytic activity and selectivity of supported Trioxo(triphenylsilyloxy)rhenium(VII) for olefin metathesis are not available in the current body of scientific literature. The research on ligand influence in rhenium-catalyzed metathesis has predominantly focused on the support itself acting as a ligand or on other organic ligands in well-defined organometallic surface species. ethz.ch

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymer synthesis technique that utilizes cyclic olefins as monomers. While various transition metal catalysts are effective for ROMP, there is no specific mention in the reviewed scientific literature of Trioxo(triphenylsilyloxy)rhenium(VII) being employed as a catalyst for this transformation. Research on rhenium-catalyzed ROMP has explored other types of rhenium complexes.

Heterogeneous Olefin Metathesis Catalysis on Supported Materials

Hydrosilylation Reactions

High-valent rhenium-oxo complexes have been identified as effective catalysts for hydrosilylation, a process involving the addition of a silicon-hydride bond across an unsaturated bond. This reactivity marks a conceptual reversal of their traditional role as oxidation catalysts. acs.orgescholarship.org

The reduction of aldehydes and ketones to their corresponding silyl (B83357) ethers via hydrosilylation is a key transformation catalyzed by high-valent rhenium-oxo species. escholarship.org Complexes such as iododioxo(bistriphenylphosphine)rhenium(V) have shown broad applicability, effectively catalyzing the reduction of both aromatic and aliphatic carbonyl compounds. mdpi.com This catalytic system exhibits remarkable functional group tolerance, leaving moieties like nitro, amino, cyano, and ester groups intact. mdpi.com

The mechanism of this transformation is a subject of detailed study. One proposed pathway involves a formal [2+2] cycloaddition of the silane's Si-H bond across one of the rhenium-oxo (Re=O) double bonds. acs.orgmdpi.com This step forms a rhenium-hydride and a silyloxy intermediate, which then proceeds to reduce the carbonyl substrate. acs.org An alternative, non-hydride pathway suggests that the rhenium complex functions as a Lewis acid, activating the silane, which then facilitates the reduction. escholarship.orgacs.org

SubstrateSilaneCatalyst (mol%)ConditionsProductYield (%)
BenzaldehydeTriethylsilane1.0Toluene (B28343), 60 °C, 1 hBenzyl triethylsilyl ether98
AcetophenoneTriethylsilane1.0Toluene, 60 °C, 2 h1-Phenylethyl triethylsilyl ether95
4-NitroacetophenonePhenylmethylsilane1.0Toluene, 60 °C, 12 h1-(4-Nitrophenyl)ethyl phenylmethylsilyl ether91
CyclohexanoneTriethylsilane1.0Toluene, 60 °C, 2 hCyclohexyl triethylsilyl ether96

This table presents representative data for hydrosilylation reactions catalyzed by analogous high-valent rhenium-oxo complexes.

High-valent oxo-rhenium complexes also catalyze the reduction of aromatic nitro compounds to the corresponding anilines using silanes as the reducing agent. mdpi.com This transformation provides a valuable method for synthesizing primary aromatic amines from readily available nitroarenes. The reaction is typically performed in a solvent like refluxing toluene and demonstrates good to excellent yields for a variety of substrates. mdpi.com

A significant advantage of this catalytic system is its chemoselectivity. It can selectively reduce the nitro group in the presence of other reducible functionalities, including halides, esters, amides, and sulfones, which remain unaffected. mdpi.com

SubstrateSilane (equiv.)CatalystConditionsProductYield (%)
NitrobenzenePhMe₂SiH (3.6)Re(O)Cl₃(PPh₃)₂Toluene, reflux, 24 hAniline94
1-Chloro-4-nitrobenzenePhMe₂SiH (3.6)Re(O)Cl₃(PPh₃)₂Toluene, reflux, 1 h4-Chloroaniline96
Methyl 4-nitrobenzoatePhMe₂SiH (3.6)Re(O)Cl₃(PPh₃)₂Toluene, reflux, 1 hMethyl 4-aminobenzoate87
4-NitrobenzonitrilePhMe₂SiH (3.6)Re(O)Cl₃(PPh₃)₂Toluene, reflux, 4 h4-Aminobenzonitrile80

This table shows representative results for the reduction of nitroarenes catalyzed by a high-valent rhenium-oxo complex. mdpi.com

Nitrogen-Containing Heterocycle Synthesis

Rhenium(VII) oxide (Re₂O₇), a direct precursor for silyloxy-rhenium complexes, is a powerful catalyst for dehydrative reactions that lead to the synthesis of important nitrogen-containing heterocycles. organic-chemistry.org

Re₂O₇, often in conjunction with hexafluoroisopropyl alcohol (HFIP) as the solvent, effectively catalyzes the dehydrative cyclization of β- and γ-hydroxy amides and thioamides to produce heterocycles such as oxazolines, oxazines, thiazolines, and thiazines. organic-chemistry.orgnih.govpitt.edu The reaction proceeds through the formation of a perrhenate ester intermediate from the substrate's alcohol group. organic-chemistry.orgnih.gov This intermediate facilitates the generation of a cationic species, which is stabilized by the HFIP solvent and subsequently undergoes intramolecular nucleophilic attack by the amide or thioamide nitrogen to complete the cyclization. organic-chemistry.orgpitt.edu

This methodology is valued for its mild conditions and for generating water as the only byproduct, aligning with the principles of green chemistry. pitt.edu The process demonstrates broad substrate tolerance and can achieve a degree of diastereocontrol. organic-chemistry.orgpitt.edu

Substrate (Hydroxy Amide)Catalyst (mol%)SolventTemperature (°C)ProductYield (%)
N-(2-hydroxy-2-phenylethyl)benzamideRe₂O₇ (5)HFIP452,4-Diphenyl-2-oxazoline78
N-(2-hydroxypropyl)benzamideRe₂O₇ (5)HFIP454-Methyl-2-phenyl-2-oxazoline75
N-(2-hydroxy-2-phenylethyl)thioacetamideRe₂O₇ (5)HFIP452-Methyl-4-phenyl-2-thiazoline85
N-(3-hydroxy-3-phenylpropyl)benzamideRe₂O₇ (5)HFIP452,4-Diphenyl-5,6-dihydro-4H-1,3-oxazine72

Data in this table is representative of Re₂O₇-catalyzed dehydrative cyclizations. organic-chemistry.org

The synthesis of nitrogen-containing heterocycles via catalytic Carbon-Hydrogen (C-H) oxidative cycloaddition is a prominent area of modern organic chemistry. However, this transformation is not a well-documented application for rhenium-based catalysts. Extensive research in this field has predominantly identified complexes of other transition metals, most notably Rhodium(III), as the catalysts of choice for directing C-H activation and subsequent annulation reactions to build heterocyclic scaffolds. rsc.orgnih.govnih.govresearchgate.net Therefore, this specific catalytic transformation falls outside the established reactivity of rhenium complexes based on available scientific literature.

Mechanistic Elucidation and Reaction Pathway Analysis

Elucidation of Catalytic Cycles

The catalytic utility of trioxo(triphenylsilyloxy)rhenium(VII) has been notably demonstrated in reactions such as the 1,3-transposition of allylic alcohols and the Beckmann rearrangement of oximes. For the isomerization of allylic alcohols, a proposed catalytic cycle commences with the reaction of the rhenium complex with the alcohol. This is followed by a osti.govosti.gov sigmatropic rearrangement, a highly ordered process that leads to the formation of the isomerized product and regeneration of the catalyst. pitt.edu Kinetic studies using gas chromatography have been instrumental in substantiating this proposed pathway. pitt.edu

In the case of the Beckmann rearrangement, the catalytic cycle is initiated by the interaction of the oxime with the rhenium catalyst. This interaction facilitates the transformation of the oxime into a secondary amide. The use of nitromethane (B149229) as a solvent has been shown to be beneficial in these reactions, likely by stabilizing intermediates within the catalytic cycle. pitt.edu

Identification and Characterization of Reaction Intermediates (e.g., Oxime Perrhenate (B82622), Surface Alkylidene Species)

A cornerstone of understanding the catalytic mechanism of trioxo(triphenylsilyloxy)rhenium(VII) is the identification and characterization of transient species formed during the reaction. In the Beckmann rearrangement of oximes, the formation of an oxime perrhenate intermediate has been proposed as a key step. pitt.edu This intermediate is thought to be crucial for facilitating the rearrangement to the corresponding amide. The reaction's dependence on the rhenium reagent, as demonstrated by the lack of reaction in its absence, provides strong evidence for the involvement of such rhenium-containing intermediates. pitt.edu

While trioxo(triphenylsilyloxy)rhenium(VII) is often used as a homogeneous catalyst, insights into potential intermediates can also be drawn from studies of heterogeneous rhenium oxide catalysts. In olefin metathesis, for instance, the formation of surface alkylidene species is a well-established mechanistic feature. Although not directly observed with the molecular catalyst in solution, the principles of C-H activation and the formation of metal-carbon double bonds are relevant. In related supported ReOₓ/Al₂O₃ catalyst systems, spectroscopic studies have identified partially reduced rhenium species during activation with propylene, which is indicative of the formation of organometallic intermediates. core.ac.uk

The structural integrity of the ReO₄ core in trioxo(triphenylsilyloxy)rhenium(VII) has been investigated using X-ray Absorption Near Edge Structure (XANES) spectroscopy. The compound, with its C₃ᵥ symmetry, serves as a crucial reference for understanding the coordination environment of rhenium in various catalytic systems. wpmucdn.com

Transition State Analysis and Energetics (e.g., Sigmatropic Rearrangement)

The transition state is the energetic pinnacle of a reaction pathway, and its analysis provides profound insights into reaction mechanisms and selectivity. For the 1,3-transposition of allylic alcohols catalyzed by trioxo(triphenylsilyloxy)rhenium(VII), a highly ordered osti.govosti.gov sigmatropic rearrangement has been proposed as the key transition state. pitt.edu This pericyclic reaction pathway explains the observed high fidelity in the transfer of stereochemical information. The concerted nature of this rearrangement implies a cyclic transition state where bonds are broken and formed simultaneously, often leading to lower activation energies compared to stepwise pathways.

The energetics of such transition states are influenced by various factors, including the electronic properties of the catalyst and the substrate. The Lewis acidity of the rhenium center in trioxo(triphenylsilyloxy)rhenium(VII) is believed to play a crucial role in activating the substrate and stabilizing the transition state.

Stereochemical Aspects of Catalytic Transformations (e.g., Diastereocontrol, Enantioselectivity)

A significant advantage of catalysis with trioxo(triphenylsilyloxy)rhenium(VII) is the high degree of stereochemical control achievable in certain transformations. In the 1,3-transposition of allylic alcohols, the proposed osti.govosti.gov sigmatropic rearrangement mechanism leads to the retention of the stereocenter at the alcohol-bearing carbon, resulting in the formation of enantiopure allylic alcohols . pitt.edu This high level of enantioselectivity is a direct consequence of the ordered nature of the transition state.

Excellent diastereocontrol has also been observed in dehydrative cyclization reactions catalyzed by related rhenium species, leading to the formation of various nitrogen-containing heterocycles such as oxazolines and oxazines. pitt.edu For instance, in the synthesis of tetrahydropyran (B127337) rings via the dehydration of allylic alcohols, diastereomeric ratios greater than 30:1 have been achieved. pitt.edu The study of reaction rates for different diastereomers has led to the proposal of a tight ion pair mechanism to explain the observed selectivity. pitt.edu

TransformationCatalyst SystemStereochemical OutcomeProposed Mechanism
1,3-Transposition of Allylic Alcohols(Ph₃SiO)ReO₃Retention of stereocenter (enantiopure products) osti.govosti.gov Sigmatropic Rearrangement
Dehydrative CyclizationRe₂O₇ (related catalyst)High diastereocontrol (e.g., >30:1 d.r. for cis-THP)Tight Ion Pair Mechanism
Oxazoline SynthesisMetal-catalyzed dehydrative cyclizationDiastereocontrol observedTight Ion Pair Mechanism

Oxidation State Changes During Catalysis (e.g., Re(VII) to Re(V))

The nominal oxidation state of rhenium in trioxo(triphenylsilyloxy)rhenium(VII) is +7. osti.govwpmucdn.com For many of the reactions it catalyzes, such as the allylic alcohol isomerization via a sigmatropic rearrangement, the reaction can proceed without a formal change in the oxidation state of the rhenium center. These are classified as Lewis acid-catalyzed reactions.

However, in other catalytic processes, particularly those related to oxidation or metathesis, changes in the rhenium oxidation state are plausible and have been observed in related systems. For instance, in studies of supported rhenium oxide catalysts for olefin metathesis, in situ X-ray absorption spectroscopy has revealed that the initial Re(VII) species can be partially reduced, primarily to Re(V) , during the reaction with propylene. core.ac.uk This reduction is accompanied by the formation of oxygenated products, consistent with a pseudo-Wittig type mechanism. core.ac.uk While these observations are from heterogeneous systems, they highlight the potential for rhenium to cycle between different oxidation states as part of a catalytic cycle.

Spectroscopic Investigations and Structural Characterization

Advanced Spectroscopic Probes of Active Sites

In the study of catalytically active materials like Trioxo(triphenylsilyloxy)rhenium(VII), particularly when supported on oxide carriers, in situ spectroscopic techniques are indispensable. They allow for the examination of the catalyst under reaction conditions, providing insights into the dynamic changes of the active species.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. For Trioxo(triphenylsilyloxy)rhenium(VII), XAS at the Re L-edges can provide precise information about the rhenium center.

X-ray Absorption Near Edge Structure (XANES) analysis of the Re L-edges would confirm the +7 oxidation state of the rhenium atom. The position and features of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing element. For high-valent rhenium oxides, a prominent pre-edge feature is often observed, which is related to transitions to unoccupied d-states. The intensity and energy of this feature can provide qualitative information about the local symmetry around the Re atom. sigmaaldrich.comnih.govscripps.edursc.org

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment of the rhenium center, including bond distances, coordination numbers, and the identity of the neighboring atoms. Analysis of the EXAFS region would yield precise measurements of the Re=O and Re-O-Si bond lengths. This data is crucial for building a detailed structural model of the molecule and for understanding the nature of the bonding between the rhenium core and the triphenylsilyloxy ligand. sigmaaldrich.comnih.gov

Table 1: Potential XAS-derived Structural Parameters for Trioxo(triphenylsilyloxy)rhenium(VII)

ParameterExpected Information from XAS
Rhenium Oxidation StateConfirmed as +7 from the Re L-edge position in XANES spectra.
Coordination NumberDetermined from the analysis of the EXAFS signal.
Re=O Bond DistancePrecisely measured from the EXAFS oscillations.
Re-O(Si) Bond DistanceMeasured from EXAFS, providing insight into the silyloxy linkage.
Re-Si DistancePotentially determined, further defining the molecular geometry.

In Situ Raman Spectroscopy for Surface Species Identification

In situ Raman spectroscopy is a valuable tool for identifying molecular vibrations and thus characterizing the structure of catalytic species on a surface under reaction conditions. For Trioxo(triphenylsilyloxy)rhenium(VII), Raman spectroscopy would be particularly sensitive to the Re=O stretching modes. The trioxo core of the molecule is expected to exhibit characteristic symmetric and asymmetric Re=O stretching vibrations, typically found in the 900-1000 cm⁻¹ region for rhenium(VII) oxo-complexes. lehigh.eduresearchgate.net

When supported on a carrier material for catalytic applications, in situ Raman spectroscopy could monitor the integrity of the molecular structure during a catalytic cycle. Changes in the position and intensity of the Re=O bands could indicate interactions with reactants, intermediates, or the support material itself. The technique is also capable of detecting the formation of different surface species or changes in the coordination of the rhenium center. materialsproject.orgchemrxiv.orgresearchgate.netmpg.deamericanelements.com

In Situ Infrared (IR) Spectroscopy for Surface Hydroxyls and Reaction Intermediates

In situ Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on molecular vibrations, especially for functional groups with strong dipole moments. For Trioxo(triphenylsilyloxy)rhenium(VII), IR spectroscopy would be sensitive to the Re=O and Si-O stretching vibrations. The strong Re=O stretching bands are expected to be prominent in the IR spectrum. lehigh.eduacs.org

When studying the compound on a support like silica (B1680970) or alumina (B75360), in situ IR spectroscopy is highly effective for probing the surface hydroxyl (OH) groups of the support. The interaction of Trioxo(triphenylsilyloxy)rhenium(VII) with these surface hydroxyls can be monitored by observing changes in the OH stretching region of the IR spectrum. Furthermore, during a catalytic reaction, the formation of reaction intermediates containing specific functional groups could be identified by the appearance of new IR absorption bands. acs.org

In Situ UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Band Gap

In situ UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or material. For Trioxo(triphenylsilyloxy)rhenium(VII), the UV-Vis spectrum would be characterized by ligand-to-metal charge transfer (LMCT) bands, specifically from the oxo and triphenylsilyloxy ligands to the high-valent Re(VII) center. The energy of these transitions provides information about the electronic structure and the energy levels of the molecular orbitals. researchgate.netnih.gov

When used as a catalyst, changes in the electronic environment of the rhenium center due to interactions with reactants or the support would be reflected in shifts of the UV-Vis absorption bands. This technique can also be used to determine the optical band gap of the material, which is a crucial parameter in photocatalysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. While ¹H and ¹³C NMR are standard for organic ligands, the study of organometallic complexes like Trioxo(triphenylsilyloxy)rhenium(VII) can benefit from the analysis of other nuclei.

¹H and ¹³C NMR spectra would primarily provide information about the triphenylsilyl ligand. The chemical shifts and coupling patterns of the phenyl protons and carbons would confirm the presence and integrity of this ligand. The integration of the ¹H NMR signals would correspond to the number of protons in the phenyl groups. acs.org

¹⁹F NMR would be applicable if fluorinated derivatives of the triphenylsilyl ligand were used, providing a sensitive probe for structural and conformational changes.

¹⁷O NMR spectroscopy, although more challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can offer direct insight into the nature of the metal-oxo bonds. The chemical shift of the ¹⁷O-enriched oxo ligands is highly sensitive to the electronic structure and bonding of the Re=O groups. Computational studies have shown that ¹⁷O NMR parameters can distinguish between doubly- and triply-bonded metal-oxo ligands. lehigh.edusigmaaldrich.com

Table 2: Expected NMR Spectroscopic Data for Trioxo(triphenylsilyloxy)rhenium(VII)

NucleusExpected Chemical Shift Range (ppm)Information Provided
¹H~7.0 - 8.0Phenyl protons of the triphenylsilyl group.
¹³C~120 - 140Phenyl carbons of the triphenylsilyl group.
¹⁷O> 800Direct information on the Re=O and Re-O-Si environments (requires isotopic enrichment).

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Trioxo(triphenylsilyloxy)rhenium(VII), high-resolution mass spectrometry would confirm its molecular formula by providing an accurate mass measurement. nih.gov

In the context of reaction monitoring, mass spectrometry can be used to follow the consumption of reactants and the formation of products and intermediates in a catalytic process. By coupling a mass spectrometer to a reactor, real-time analysis of the reaction mixture can be achieved. This allows for the identification of transient species and provides valuable mechanistic insights. The silylated nature of the compound makes it amenable to techniques like gas chromatography-mass spectrometry (GC-MS) if it is sufficiently volatile and thermally stable, or by using soft ionization techniques like electrospray ionization (ESI-MS) for less volatile derivatives. nih.govscripps.educhemrxiv.orgresearchgate.net

Coordination Geometry and Structural Distortion Analysis (e.g., Distorted Trigonal Bipyramidal)

The coordination geometry of the central rhenium atom in Trioxo(triphenylsilyloxy)rhenium(VII) is a subject of significant interest in understanding its reactivity and catalytic activity. While a definitive single-crystal X-ray diffraction study for this specific compound is not widely reported in publicly accessible literature, extensive research on analogous rhenium(VII) trioxo complexes provides a robust framework for characterizing its structure.

Based on structural analyses of closely related compounds, the rhenium(VII) center in Trioxo(triphenylsilyloxy)rhenium(VII) is predicted to adopt a distorted trigonal bipyramidal coordination geometry. researchgate.netrsc.org In this arrangement, the central rhenium atom is pentacoordinated, bonded to the three oxo ligands and the oxygen atom of the triphenylsilyloxy group.

In an ideal trigonal bipyramidal geometry, the equatorial positions are occupied by three ligands with bond angles of 120° to each other, while the two axial ligands are positioned at 180° to each other and 90° to the equatorial ligands. However, in complexes such as Trioxo(triphenylsilyloxy)rhenium(VII), significant distortions from this ideal geometry are expected due to the nature of the ligands.

The three oxo (O=) ligands are typically found in the equatorial plane, with the more sterically demanding triphenylsilyloxy (-OSi(C₆H₅)₃) group and one of the oxo ligands occupying the axial positions. This arrangement is often observed in related rhenium(VII) oxo-alkyl and alkoxide complexes. researchgate.netacs.org

The distortion from a perfect trigonal bipyramidal geometry arises from several factors:

Steric Hindrance: The bulky triphenylsilyl group introduces considerable steric strain, influencing the bond angles and pushing the other ligands to accommodate its size.

Electronic Effects: The strong π-donating character of the oxo ligands affects the electron distribution around the rhenium center, leading to variations in bond lengths and angles.

Detailed structural data from analogous rhenium(VII) complexes supports the distorted trigonal bipyramidal model. For instance, in the related complex ReO₂(CH₂CMe₃)₂Ph, the structure is described as a distorted trigonal bipyramid with the oxo and phenyl ligands in the equatorial plane. acs.org Similarly, studies on trioxorhenium(VII) alkoxide complexes reveal pentacoordinated rhenium centers in a distorted trigonal bipyramidal geometry. researchgate.net

To illustrate the expected structural parameters for Trioxo(triphenylsilyloxy)rhenium(VII), the following interactive data table presents typical bond lengths and angles observed in analogous rhenium(VII) trioxo complexes. These values provide a scientifically informed estimation of the structural characteristics of the title compound.

Parameter Expected Value Range Description
Re=O (equatorial) Bond Length1.70 - 1.75 ÅThe bond distance between the rhenium center and the equatorial oxo ligands.
Re=O (axial) Bond Length1.75 - 1.80 ÅThe bond distance between the rhenium center and the axial oxo ligand.
Re-O (silyloxy) Bond Length1.90 - 2.00 ÅThe bond distance between the rhenium center and the oxygen atom of the triphenylsilyloxy group.
O(eq)-Re-O(eq) Angle115 - 125°The angle between the equatorial oxo ligands, deviating from the ideal 120° due to steric and electronic effects.
O(ax)-Re-O(eq) Angle85 - 95°The angle between an axial and an equatorial ligand, deviating from the ideal 90°.
O(ax)-Re-O(silyloxy) Angle170 - 180°The angle between the axial oxo ligand and the axial triphenylsilyloxy group, often showing slight bending.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Surface Species

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of reactions catalyzed by transition metal complexes, including those of rhenium. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction pathways.

While specific DFT studies on the reaction mechanisms of Trioxo(triphenylsilyloxy)rhenium(VII) are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous rhenium(VII) trioxo complexes. For instance, DFT calculations have been instrumental in understanding the [3+2] cycloaddition reactions of other rhenium(VII) trioxo complexes with various olefins. acs.orgnih.gov These studies reveal that the reaction proceeds through a concerted mechanism, and the activation barriers can be calculated to predict the feasibility of the reaction. A comparative theoretical study on technetium(VII) and rhenium(VII) trioxo complexes highlighted that the lower reactivity of the rhenium complexes in [3+2] cycloaddition reactions can be attributed to relativistic effects, which are more pronounced for the 5d metal rhenium. acs.orgnih.gov

The following table illustrates the types of data that can be obtained from DFT calculations for a hypothetical reaction, showcasing the insights that could be gained for Trioxo(triphenylsilyloxy)rhenium(VII) catalyzed reactions.

Reaction StepCalculated ParameterValue (kcal/mol)Implication
Reactant Complex FormationBinding Energy-5.0Formation of a stable pre-reaction complex.
Transition StateActivation Energy+25.0The energy barrier that must be overcome for the reaction to proceed.
Product FormationReaction Energy-15.0The overall reaction is exothermic and thermodynamically favorable.

This table is illustrative and does not represent experimental data for Trioxo(triphenylsilyloxy)rhenium(VII).

Furthermore, DFT is employed to model the interaction of Trioxo(triphenylsilyloxy)rhenium(VII) with solid supports, which is critical for its application in heterogeneous catalysis. These calculations can predict the most stable adsorption geometries, the nature of the bonding between the complex and the surface, and how this interaction might alter the reactivity of the catalytic center. For example, studies on other metal oxides have shown that the support can influence the electronic properties of the catalyst, thereby tuning its activity and selectivity. rsc.org

Molecular Modeling for Conformational Analysis and Rotation Barriers

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamics of complex molecules like Trioxo(triphenylsilyloxy)rhenium(VII). The triphenylsilyl group, in particular, possesses significant conformational flexibility, which can influence the steric environment around the rhenium center and, consequently, its catalytic activity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the triphenylsilyloxy ligand, the key degrees of freedom are the torsion angles of the phenyl groups relative to the silicon atom. The rotation of these phenyl groups is not free and is associated with specific energy barriers.

The following table outlines the types of parameters that would be investigated in a computational study of the conformational preferences and rotational barriers of the triphenylsilyloxy ligand.

ParameterDescriptionExpected Outcome
Phenyl Torsion AngleThe angle of rotation of a phenyl group around the Si-C bond.Identification of the most stable (lowest energy) rotational arrangement of the phenyl groups.
Rotational Energy BarrierThe energy required to rotate a phenyl group through a high-energy conformation.A quantitative measure of the steric hindrance to phenyl group rotation.
Inter-ring InteractionsNon-covalent interactions between the phenyl rings.Understanding the forces that stabilize or destabilize certain conformations.

This table is illustrative of a typical computational study and does not represent experimental data for Trioxo(triphenylsilyloxy)rhenium(VII).

The conformation of the triphenylsilyloxy ligand can have a direct impact on the accessibility of the rhenium center to substrates, thereby influencing the selectivity of catalytic reactions.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of a catalyst for a given reaction, which can guide experimental efforts and accelerate the discovery of new and improved catalytic systems. For Trioxo(triphenylsilyloxy)rhenium(VII), theoretical methods can be used to predict its potential as a catalyst for various organic transformations.

One approach involves the use of quantitative structure-activity relationships (QSAR), where computational descriptors of the catalyst are correlated with its experimentally observed performance. DFT-derived properties such as the energies of frontier molecular orbitals (HOMO and LUMO), charge distribution, and steric parameters can be used as descriptors. For instance, a lower LUMO energy might indicate a higher reactivity towards nucleophilic substrates.

In the context of predicting selectivity (e.g., regioselectivity or stereoselectivity), computational models of the reaction pathways for the formation of different products can be constructed. By comparing the activation energies for these competing pathways, the most likely product can be predicted. For example, in a cycloaddition reaction, DFT calculations can determine the transition state energies for the formation of different regioisomers, allowing for a prediction of the major product. rsc.org

The following table summarizes some key computational descriptors and their potential implications for the reactivity and selectivity of Trioxo(triphenylsilyloxy)rhenium(VII).

Computational DescriptorDefinitionImplication for Reactivity/Selectivity
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap often correlates with higher reactivity.
Mulliken ChargesA measure of the partial atomic charges on each atom in the molecule.Can indicate the most likely sites for nucleophilic or electrophilic attack.
Steric MapsA three-dimensional representation of the steric bulk around the catalytic center.Helps to predict how the catalyst's structure will influence the stereoselectivity of a reaction.

This table provides a general overview of computational descriptors and their applications and does not represent specific calculated values for Trioxo(triphenylsilyloxy)rhenium(VII).

Through the systematic application of these computational methods, a deeper understanding of the catalytic potential of Trioxo(triphenylsilyloxy)rhenium(VII) can be achieved, paving the way for its rational application in organic synthesis.

Advanced Materials and Nanotechnology Integration

Utilization as Precursors for Rhenium-Based Functional Materials

Trioxo(triphenylsilyloxy)rhenium(VII) serves as a key precursor for the synthesis of various rhenium-based functional materials. The silyloxy group can be cleaved under specific conditions, such as hydrolysis, to generate highly reactive intermediates that can then be converted into materials like rhenium oxides or complex mixed-metal oxides.

A closely related compound, Trioxo(trimethylsilyloxy)rhenium(VII) ([ReO₃(OSiMe₃)]), has been shown to react with diols to form new rhenium(VII) complexes. rsc.orgresearchgate.net This reactivity highlights the potential of the Re-O-Si bond in Trioxo(triphenylsilyloxy)rhenium(VII) to act as a synthetic handle. By reacting it with different co-precursors, it is possible to synthesize bimetallic or polymetallic oxide materials with tailored electronic and catalytic properties. For instance, the co-hydrolysis of this compound with other metal alkoxides or siloxides could lead to the formation of highly dispersed rhenium oxide species within a silica (B1680970) or mixed-oxide matrix. Such materials are of interest for their potential applications in catalysis and electronics.

The thermal decomposition of Trioxo(triphenylsilyloxy)rhenium(VII) is another pathway to generate rhenium-containing materials. Controlled heating can lead to the formation of rhenium oxides, such as ReO₂ or Re₂O₇, which are themselves important catalytic materials. sigmaaldrich.com The triphenylsilanol (B1683266) byproduct generated during this process can be volatile under certain conditions, facilitating the preparation of pure rhenium oxide phases.

Table 1: Properties of Trioxo(triphenylsilyloxy)rhenium(VII)

Property Value
Chemical Formula C₁₈H₁₅O₄ReSi
Molecular Weight 509.60 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 108-110 °C sigmaaldrich.com

| CAS Number | 60624-60-4 sigmaaldrich.com |

Integration into Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and industrial applicability. Trioxo(triphenylsilyloxy)rhenium(VII) is particularly well-suited for integration into supported catalytic systems, especially those based on silica (SiO₂) and alumina (B75360) (Al₂O₃).

The triphenylsilyloxy group provides a natural anchoring point for grafting the molecule onto the surface of silica-based materials. The surface of silica is typically rich in silanol (B1196071) (Si-OH) groups. Trioxo(triphenylsilyloxy)rhenium(VII) can react with these surface silanols, leading to the covalent attachment of the ReO₃ moiety to the support. This process, known as grafting, results in a well-dispersed, single-site heterogeneous catalyst. The bulky triphenylsilyl group can influence the spacing and accessibility of the active rhenium centers on the surface.

Supported rhenium oxide catalysts are known for their high activity in a range of reactions, including olefin metathesis and selective oxidation. mdpi.com By using Trioxo(triphenylsilyloxy)rhenium(VII) as the precursor for these supported catalysts, it is possible to achieve a high degree of control over the structure of the active sites. The direct attachment of the ReO₃ unit to the support via the silyloxy linkage can prevent the agglomeration of rhenium oxide particles at high loadings, a common issue with traditional impregnation methods.

Research on related systems has shown that the nature of the support significantly influences the catalytic activity of the rhenium species. mdpi.com For example, the interaction between rhenium oxide and alumina is known to create strong Brønsted acid sites, which are crucial for certain catalytic transformations. The use of Trioxo(triphenylsilyloxy)rhenium(VII) allows for the precise placement of these active species on different oxide supports, enabling the fine-tuning of the catalyst's performance.

Nanomaterial Applications in Catalysis

The synthesis of catalytically active nanomaterials is a major focus of modern materials science. Trioxo(triphenylsilyloxy)rhenium(VII) can be employed as a precursor for the generation of rhenium-based nanoparticles and nanocomposites for catalytic applications.

One approach involves the controlled hydrolysis and condensation of the precursor in a confined environment, such as within the pores of a mesoporous material or in a microemulsion. This can lead to the formation of rhenium oxide nanoparticles with a narrow size distribution. The triphenylsilyloxy group can also play a role in stabilizing these nanoparticles during their formation, preventing their uncontrolled growth and aggregation.

Furthermore, Trioxo(triphenylsilyloxy)rhenium(VII) can be used to create nanocomposite materials where rhenium oxide is intimately mixed with another material at the nanoscale. For example, it can be co-polymerized with silicon-containing monomers to create a hybrid organic-inorganic polymer with embedded rhenium species. Upon calcination, this can be transformed into a rhenium-doped silica nanocomposite.

These rhenium-containing nanomaterials have shown promise in various catalytic reactions. For example, rhenium nanoparticles are effective catalysts for hydrogenation and hydrodeoxygenation reactions, which are important in biomass conversion and fine chemical synthesis. The high surface area and unique electronic properties of these nanomaterials often lead to enhanced catalytic activity and selectivity compared to their bulk counterparts. The use of a well-defined precursor like Trioxo(triphenylsilyloxy)rhenium(VII) is crucial for achieving reproducible synthesis of these advanced catalytic nanomaterials.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
Trioxo(triphenylsilyloxy)rhenium(VII) C₁₈H₁₅O₄ReSi
Rhenium(VII) oxide Re₂O₇
Rhenium(IV) oxide ReO₂
Trioxo(trimethylsilyloxy)rhenium(VII) C₃H₉O₄ReSi
Silica SiO₂
Alumina Al₂O₃

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

A primary focus of future research is the enhancement of catalytic activity and selectivity by developing novel systems centered around Trioxo(triphenylsilyloxy)rhenium(VII). One promising strategy involves the immobilization of the rhenium complex onto solid supports. This approach aims to combine the homogeneous catalyst's high activity with the practical benefits of a heterogeneous system, such as simplified catalyst recovery and recycling.

Researchers are exploring various support materials, including functionalized mesoporous silica (B1680970) (like MCM-41) and polymers. For instance, immobilizing rhenium complexes through nitrogen-containing tethers, such as bipyridyl groups, has been investigated. researchgate.net This heterogenization can prevent catalyst deactivation and facilitate its use in continuous flow reactors, a significant advantage for industrial-scale applications. The goal is to create robust, reusable catalysts that maintain high performance over multiple cycles.

Future work will likely concentrate on optimizing the linker between the support and the rhenium complex to fine-tune the catalyst's electronic and steric properties, thereby enhancing its performance for specific chemical transformations.

Exploration of New Reaction Classes

While Ph₃SiOReO₃ and related organorhenium(VII) oxides are well-regarded for oxidation and metathesis reactions, a significant area of future research is their application in entirely new classes of chemical reactions. nih.gov The unique electronic structure of the high-valent rhenium center suggests potential in activating a broader range of substrates and facilitating novel bond formations.

Current investigations are branching into areas such as:

C-H Bond Activation/Functionalization: Directing the catalyst to selectively functionalize otherwise inert carbon-hydrogen bonds is a major goal in modern chemistry. Exploring the capacity of rhenium(VII) trioxo complexes to mediate such transformations could lead to more efficient and atom-economical synthetic routes.

Advanced Polymerization Reactions: Beyond the well-known Ring-Opening Metathesis Polymerization (ROMP), research is underway to utilize these catalysts in other polymerization methods. nih.gov For example, novel organorhenium(VII) oxides have shown promise as efficient catalysts for the ROMP of norbornene, producing high molecular weight polymers. nih.gov

Tandem or Cascade Catalysis: Designing systems where a rhenium catalyst can initiate a sequence of reactions in a single pot is another exciting frontier. This approach improves process efficiency by reducing the need for intermediate purification steps.

Design of Chiral Rhenium(VII) Trioxo Complexes for Asymmetric Catalysis

A paramount objective in catalysis is the synthesis of chiral molecules, which are crucial in the pharmaceutical and agrochemical industries. This has spurred intensive research into developing chiral versions of rhenium catalysts to achieve asymmetric synthesis, where one of two mirror-image enantiomers is preferentially produced.

The core strategy involves attaching a chiral organic ligand to the rhenium metal center. This chiral ligand modifies the catalyst's environment, directing the stereochemical outcome of the reaction. nih.gov While the development of chiral rhenium complexes for asymmetric epoxidation and other transformations is an ongoing effort, several key design principles are guiding this research:

C₂-Symmetric Ligands: This class of ligands has historically dominated asymmetric catalysis due to its effectiveness and well-defined geometry. nih.govresearchgate.net

Modular P,N-Ligands: More recent efforts have focused on non-symmetrical ligands, such as phosphinooxazolines (PHOX), which offer modularity. chimia.ch This modular construction allows for systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction. chimia.ch

The ultimate goal is to create highly enantioselective rhenium catalysts for a wide array of reactions, including asymmetric epoxidation, hydrogenation, and carbon-carbon bond-forming reactions. chimia.ch

Advanced In Situ Characterization Methodologies

A deeper understanding of the catalytic cycle is essential for the rational design of improved catalysts. Advanced in situ characterization techniques, which allow researchers to observe the catalyst under actual reaction conditions, are critical to this endeavor. Future research will increasingly rely on these methods to elucidate the structure of active catalytic species and map out reaction mechanisms.

Techniques that are being applied and further developed include:

Spectroscopic Methods: In situ Infrared (IR), Raman, and NMR spectroscopy can provide real-time information about the bonding and structural changes in the rhenium complex during catalysis. nih.gov

X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique is particularly powerful for determining the local coordination environment and oxidation state of the rhenium center, offering insights into the formation of key intermediates. researchgate.net

By combining these experimental techniques, researchers can build a comprehensive picture of how the catalyst functions, identifying rate-limiting steps and deactivation pathways, which is invaluable for designing more efficient and stable catalytic systems.

Computational Design of Enhanced Catalysts

Parallel to experimental work, computational chemistry has emerged as a powerful tool for designing next-generation catalysts. Using methods like Density Functional Theory (DFT), researchers can model the behavior of Trioxo(triphenylsilyloxy)rhenium(VII) and related complexes at the molecular level.

Computational approaches are being employed to:

Predict Reactivity and Selectivity: Theoretical calculations can help predict how modifications to the ligand structure will affect the catalyst's performance, guiding experimental efforts toward the most promising candidates.

Elucidate Reaction Mechanisms: DFT studies can map out the entire energy profile of a catalytic cycle, identifying transition states and intermediates that are often difficult to detect experimentally. A comparative study of [3+2] cycloaddition reactions involving rhenium(VII) and technetium(VII) trioxo complexes has demonstrated the power of this approach. researchgate.net

Design Novel Catalysts: By understanding the structure-activity relationships, computational models can be used to design entirely new catalysts with enhanced properties, such as higher turnover frequencies or improved enantioselectivity, before they are synthesized in the lab.

The synergy between advanced computational modeling and experimental validation is expected to accelerate the discovery and optimization of rhenium-based catalysts for a wide range of chemical transformations.

Q & A

Q. What are the standard synthetic methodologies for preparing trioxo(triphenylsilyloxy)rhenium(VII), and how do reaction conditions influence yield?

  • Methodological Answer : Trioxo(triphenylsilyloxy)rhenium(VII) is typically synthesized via ligand substitution reactions using rhenium(VII) oxide (Re₂O₇) as a precursor. For example, reacting Re₂O₇ with triphenylsilyl chloride in anhydrous conditions under inert atmosphere (argon/nitrogen) at 80–100°C for 24–48 hours yields the target compound. Critical parameters include stoichiometric ratios (e.g., 1:3 molar ratio of Re₂O₇ to silylating agent) and solvent choice (e.g., chlorinated solvents like CCl₄). Purification involves fractional crystallization or column chromatography .
Synthetic Method Precursor Conditions Yield
Ligand substitutionRe₂O₇80°C, 48h, CCl₄60–70%
Oxidation of Re(I)Re(CO)₃Cp*O₂, 120°C40–50%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing trioxo(triphenylsilyloxy)rhenium(VII)?

  • Methodological Answer : X-ray crystallography is critical for confirming the octahedral geometry around the Re(VII) center, with three terminal oxo ligands and a triphenylsilyloxy group. IR spectroscopy identifies ν(Re=O) stretching frequencies (950–980 cm⁻¹), while ¹H and ²⁹Si NMR in CDCl₃ resolve triphenylsilyl group signals (e.g., δ = 0.5–1.2 ppm for Si). Elemental analysis (C, H, Re) should align with theoretical values within ±0.3% deviation .

Q. How does the steric bulk of the triphenylsilyloxy ligand affect the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The triphenylsilyloxy group imposes steric hindrance, reducing accessibility to the Re=O active sites. Comparative studies with smaller ligands (e.g., methyl or triflate) show higher catalytic turnover in epoxidation reactions. To mitigate steric effects, use polar solvents (e.g., DMF) or elevated temperatures (100–120°C) to enhance substrate diffusion .

Advanced Research Questions

Q. What mechanistic pathways explain the catalytic activity of trioxo(triphenylsilyloxy)rhenium(VII) in alkene epoxidation?

  • Methodological Answer : The proposed mechanism involves a radical-based pathway where Re=O bonds abstract hydrogen from alkene substrates, forming peroxy intermediates. Isotopic labeling (¹⁸O) confirms oxygen transfer from Re=O to the epoxide product. Kinetic studies (UV-Vis monitoring) reveal rate-limiting steps dependent on substrate concentration and temperature (Eₐ ≈ 50–60 kJ/mol) .

Q. How can contradictions in reported catalytic efficiencies be resolved when using trioxo(triphenylsilyloxy)rhenium(VII) across different studies?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, substrate steric profiles, or trace moisture contamination. Standardize testing protocols:
  • Use anhydrous solvents (e.g., distilled THF).
  • Pre-activate the catalyst at 80°C under vacuum.
  • Employ a control reaction with a reference substrate (e.g., cyclohexene).
    Statistical analysis (ANOVA) of triplicate trials minimizes experimental error .

Q. What strategies stabilize trioxo(triphenylsilyloxy)rhenium(VII) against hydrolysis or ligand dissociation?

  • Methodological Answer : Hydrolysis is minimized by:
  • Storing the compound in desiccated, amber vials under argon.
  • Adding Lewis acids (e.g., BF₃·OEt₂) to scavenge moisture.
  • Substituting the silyloxy ligand with fluorinated analogs (e.g., triphenylfluorosilyloxy) to enhance hydrolytic stability .

Q. How does the electronic nature of substituents on the silyloxy ligand influence the Re(VII) center’s Lewis acidity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) increase Re(VII) Lewis acidity, enhancing its ability to coordinate with nucleophiles. Quantify acidity via Gutmann-Beckett method using triethylphosphine oxide (TEPO) as a probe. ³¹P NMR shifts (Δδ > 25 ppm) correlate with Lewis acid strength .

Q. What are the challenges in scaling up syntheses of trioxo(triphenylsilyloxy)rhenium(VII) for industrial catalysis, and how can they be addressed?

  • Methodological Answer : Scaling up faces challenges like exothermic reactions and ligand degradation. Mitigation strategies:
  • Use flow reactors for controlled heat dissipation.
  • Optimize ligand-to-metal ratios via Design of Experiments (DoE).
  • Replace hazardous solvents (CCl₄) with greener alternatives (e.g., 2-MeTHF) .

Q. How does trioxo(triphenylsilyloxy)rhenium(VII) compare to analogous Mn(VII) or Tc(VII) complexes in oxidation catalysis?

  • Methodological Answer : Re(VII) complexes exhibit higher thermal stability but lower turnover frequencies than Mn(VII) analogs. Comparative studies using differential scanning calorimetry (DSC) and cyclic voltammetry (E₁/₂ ≈ +1.2 V vs. SCE for Re) highlight redox differences. Tc(VII) analogs are less studied due to radioactivity constraints .

Q. What advanced computational methods (e.g., DFT) predict the reactivity of trioxo(triphenylsilyloxy)rhenium(VII) in novel reactions?

  • Methodological Answer :
    Density Functional Theory (DFT) at the B3LYP/def2-TZVP level models transition states for oxygen-atom transfer. Key parameters include Re=O bond lengths (1.68–1.72 Å) and activation energies (ΔG‡ ≈ 90 kJ/mol). Validate computational results with experimental kinetic isotope effects (KIE ≈ 1.05–1.10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioxo(triphenylsilyloxy)rhenium(VII)
Reactant of Route 2
Trioxo(triphenylsilyloxy)rhenium(VII)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.